molecular formula C15H21Cl3N2O3 B5975614 3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride

3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride

Cat. No. B5975614
M. Wt: 383.7 g/mol
InChI Key: QMMKCWQNHCXIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in cancer treatment.

Mechanism of Action

3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling for their survival.
Biochemical and Physiological Effects
3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell cycle progression, induction of DNA damage, and modulation of gene expression. It has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride in lab experiments is its high selectivity for EGFR, which allows for more precise investigation of the role of this receptor in cancer and other diseases. However, one limitation is that it may not accurately reflect the effects of EGFR inhibition in vivo, as it does not take into account the complex interactions between different cell types and signaling pathways in the body.

Future Directions

There are several potential future directions for research on 3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride and EGFR inhibition. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Another area is the investigation of EGFR inhibition in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, there is ongoing research into the development of new EGFR inhibitors with improved selectivity and efficacy.

Synthesis Methods

The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride involves a multi-step process starting with the reaction of 3,5-dichloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-morpholinyl)ethylamine to form the amide intermediate, which is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid.

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride has been widely used as a tool compound in scientific research to investigate the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been used to study the mechanism of action of other EGFR inhibitors and to identify potential drug targets for cancer therapy.

properties

IUPAC Name

3,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O3.ClH/c1-2-22-14-12(16)9-11(10-13(14)17)15(20)18-3-4-19-5-7-21-8-6-19;/h9-10H,2-8H2,1H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMKCWQNHCXIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NCCN2CCOCC2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.